molecular formula C9H18N2O3 B170580 (2S)-2-amino-6-(propanoylamino)hexanoic acid CAS No. 1974-17-0

(2S)-2-amino-6-(propanoylamino)hexanoic acid

Cat. No. B170580
CAS RN: 1974-17-0
M. Wt: 202.25 g/mol
InChI Key: PCANIHQHQYUJPY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-6-(propanoylamino)hexanoic acid, or 2APA, is an organic compound that is gaining popularity in the scientific research community due to its diverse applications and biochemical effects. This amino acid is a derivative of the amino acid L-glutamic acid and is also known as 2-amino-hexanoic acid or 2AHA. 2APA has been studied for its potential therapeutic uses, as well as its potential to be used in laboratory experiments.

Scientific Research Applications

Corrosion Inhibition

Schiff's bases derived from lysine and aromatic aldehydes, including derivatives of (2S)-2-amino-6-(propanoylamino)hexanoic acid, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds, through their adsorption on metal surfaces, show significant inhibition efficiency, pointing towards their application in corrosion protection (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Structural Element in Chemical Synthesis

The hydrophobic and flexible structure of 6-aminohexanoic acid, a close relative of (2S)-2-amino-6-(propanoylamino)hexanoic acid, plays a crucial role in the chemical synthesis of modified peptides and in the production of polyamide synthetic fibers. It is often used as a linker in biologically active structures, showcasing its versatility as a building block in material science and biochemical synthesis (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Enzymatic Acylation

Enzymatic acylation studies involving bifunctional molecules with both amino and hydroxyl functions, resembling the structure of (2S)-2-amino-6-(propanoylamino)hexanoic acid, have demonstrated the potential for selective synthesis of complex organic molecules. This research highlights the enzyme-catalyzed processes' efficiency in producing specific acylated products, important for pharmaceutical and chemical industries (Husson, Garcia-Matilla, Humeau, Chevalot, Fournier, & Marc, 2010).

properties

IUPAC Name

(2S)-2-amino-6-(propanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-2-8(12)11-6-4-3-5-7(10)9(13)14/h7H,2-6,10H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCANIHQHQYUJPY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173424
Record name epsilon-N-(L-Propionyl-2-)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-6-(propanoylamino)hexanoic acid

CAS RN

1974-17-0
Record name epsilon-N-(L-Propionyl-2-)-L-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001974170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name epsilon-N-(L-Propionyl-2-)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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